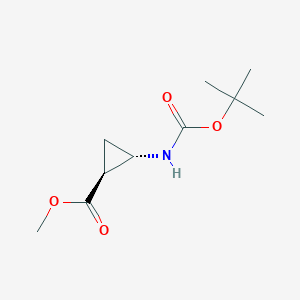
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate
Overview
Description
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate, also known as Methyl CBPC, is a synthetic compound that has gained attention in the scientific community for its potential applications in medicinal chemistry.
Scientific Research Applications
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been investigated for its potential use in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. Studies have shown that methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has anti-inflammatory, anti-tumor, and anti-viral properties.
Mechanism of Action
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC works by inhibiting the activity of certain enzymes and proteins in the body, including cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB). These enzymes and proteins are involved in the inflammatory response, and their inhibition can lead to reduced inflammation and tumor growth.
Biochemical and Physiological Effects:
methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been shown to reduce inflammation in various animal models of disease, including arthritis, colitis, and respiratory distress syndrome. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has been shown to have antiviral properties against hepatitis B and C viruses.
Advantages and Limitations for Lab Experiments
Methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its low solubility in water and limited availability may pose challenges for researchers.
Future Directions
There are several potential future directions for research on methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC. These include further investigation of its anti-inflammatory and anti-tumor properties, as well as its potential use in the treatment of viral infections. Additionally, research could focus on developing new derivatives of methyl (1S,2S)-2-(tert-butoxycarbonylamino)cyclopropanecarboxylate CBPC with improved solubility and bioavailability.
properties
IUPAC Name |
methyl (1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-7-5-6(7)8(12)14-4/h6-7H,5H2,1-4H3,(H,11,13)/t6-,7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDFYTQQOAHATE-BQBZGAKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



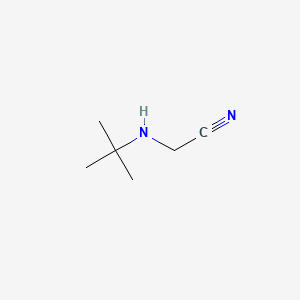

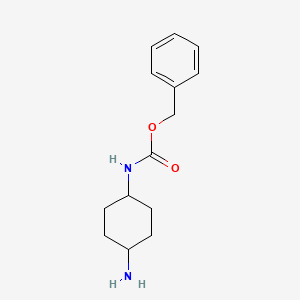

![3-([1,1'-Biphenyl]-4-yloxy)azetidine](/img/structure/B3253793.png)
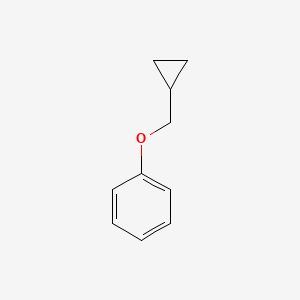
![5-oxo-5,6-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B3253813.png)
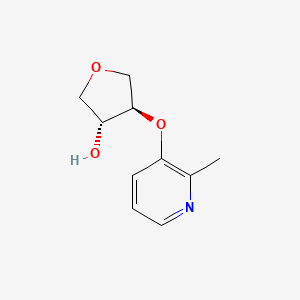

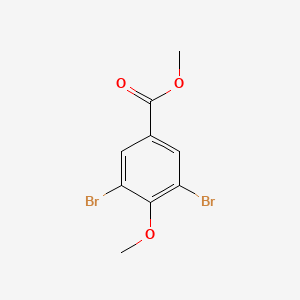
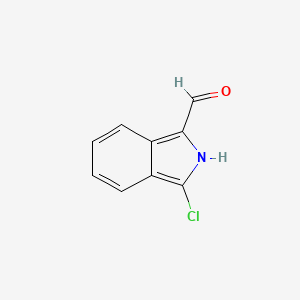


![6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine](/img/structure/B3253857.png)